CDK2 Inhibitory Potency of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives vs. Unsubstituted Core
A series of 26 imidazo[1,2-c]pyrimidin-5(6H)-one derivatives—sharing the same core scaffold as imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione—were tested in in vitro CDK2 enzyme assays. Small substituents at position 8 (up to naphthyl or methoxyphenyl) yielded single-digit micromolar IC₅₀ values, whereas larger substituents (substituted biphenyls) reduced activity [1]. This establishes the unsubstituted 2,5-dione core as the optimal starting point for SAR exploration, providing a clean baseline potency profile without confounding substituent effects. In contrast, the regioisomeric imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione scaffold has not been reported to yield CDK2 inhibitors, highlighting the unique kinase-targeting capability of the [1,2-c] scaffold [2].
| Evidence Dimension | CDK2 inhibitory potency (IC₅₀ range for 8-substituted derivatives) |
|---|---|
| Target Compound Data | Single-digit micromolar IC₅₀ for 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives with small aromatic substituents |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-c]pyrimidin-5(6H)-one core (baseline); imidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione (no reported CDK2 activity) |
| Quantified Difference | Single-digit µM activity achievable with small substituents; larger biphenyl substituents cause loss of activity (specific fold-change not reported) |
| Conditions | In vitro CDK2 enzyme inhibition assay; series of 26 compounds with aromatic substituents at position 8 |
Why This Matters
Demonstrates that the [1,2-c] scaffold is a validated, tunable CDK2 inhibitor core, enabling procurement decisions for kinase-focused drug discovery programs where the [1,2-a] regioisomer offers no equivalent starting point.
- [1] Ajani H, Jansa J, Köprülüoğlu C, et al. Imidazo[1,2-c]pyrimidin-5(6H)-one as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. J Mol Recognit. 2018;31(9):e2720. View Source
- [2] PubChem. Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione (CID 49874686). Bioactivity summary: no CDK2 inhibition data available. Accessed 2026. View Source
